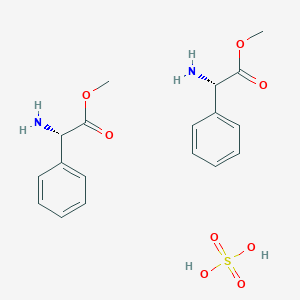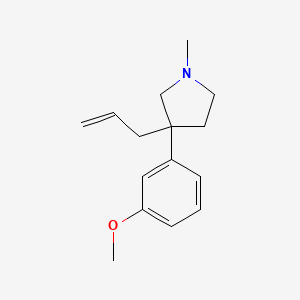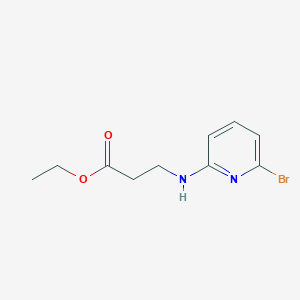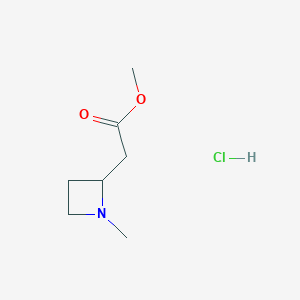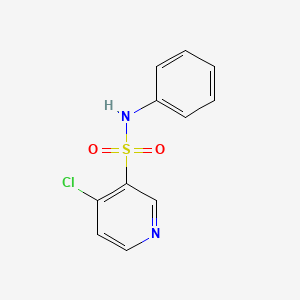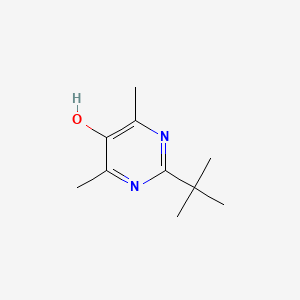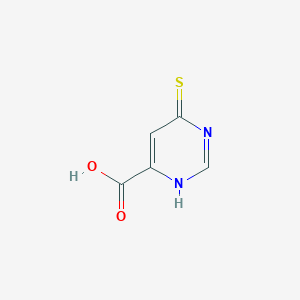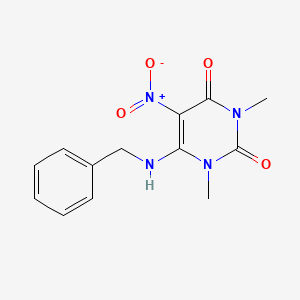
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5,6-diphenylpyrazine with an appropriate alkylating agent to introduce the butan-1-amine side chain. The reaction conditions often require the use of a base, such as sodium t-butoxide, and a solvent like n-methyl pyrrolidone, with the reaction being carried out at low temperatures (0-5°C) to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Scientific Research Applications
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as a prostacyclin receptor agonist. This makes it a candidate for the treatment of vascular disorders such as pulmonary arterial hypertension.
Biological Studies: It is used in studies to understand its interaction with biological targets, including its binding affinity and selectivity for specific receptors.
Industrial Applications: The compound’s unique structure allows for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine involves its role as a prostacyclin receptor agonist . Upon administration, the compound is metabolized to its active form, which selectively binds to the prostacyclin receptor (IP receptor). This binding leads to vasodilation and other therapeutic effects, making it useful in the treatment of vascular diseases. The compound’s selectivity for the IP receptor over other prostanoid receptors is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304): This compound is a prodrug of the active form {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269) and shares a similar structure and mechanism of action.
Uniqueness
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is unique due to its specific substitution pattern on the pyrazine ring and its isopropylamine side chain. This structural uniqueness contributes to its selective binding to the IP receptor and its potential therapeutic applications.
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-(5,6-diphenylpyrazin-2-yl)oxy-N-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C23H27N3O/c1-18(2)24-15-9-10-16-27-21-17-25-22(19-11-5-3-6-12-19)23(26-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,24H,9-10,15-16H2,1-2H3 |
InChI Key |
BUEOMSJLYTXRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
